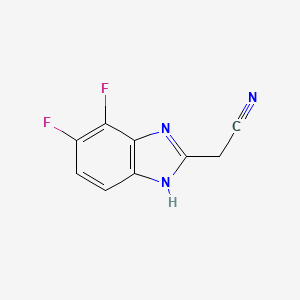

2-(Cyanomethyl)-4,5-difluorobenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties like UV-Vis, IR, NMR, and mass spectra may also be analyzed .Applications De Recherche Scientifique

Synthesis of Novel Compounds : Research shows the successful synthesis of novel compounds using derivatives of benzimidazole. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one from 2-aminobenzimidazole, leading to a series of new phenylazopyrimidone dyes (Karcı & Demirçalı, 2006).

Ferroelectricity and Antiferroelectricity : Benzimidazoles, including derivatives, have been shown to exhibit ferroelectricity and antiferroelectricity at room temperature and above, important for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Corrosion Inhibitors : A theoretical study involving derivatives of benzimidazole, including 2-methylbenzimidazole, suggested their potential as corrosion inhibitors for mild steel, offering insights into the properties relevant to this application (Obot & Obi-Egbedi, 2010).

Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial properties. For example, the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant activity against various microorganisms (Salahuddin et al., 2017).

Agricultural Applications : Research into polymeric and solid lipid nanoparticles for the sustained release of carbendazim, a methyl-2-benzimidazole carbamate, in agriculture has highlighted the potential for controlled delivery and reduced environmental impact (Campos et al., 2015).

Green Chemistry : A catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water has been developed, demonstrating an environmentally friendly approach to synthesizing benzimidazole derivatives (Liu et al., 2012).

Antitumor Evaluation : Polyfunctionally substituted heterocyclic compounds derived from benzimidazole have been synthesized and evaluated for their antitumor activities, showing considerable inhibitory effects against various cancer cell lines (Shams et al., 2010).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been known to exhibit a broad range of biological activities, including antiviral properties

Mode of Action

It’s worth noting that benzimidazole derivatives have been reported to induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression without salicylic acid accumulation . This suggests that the compound may interact with its targets to induce changes that enhance disease resistance.

Biochemical Pathways

The compound’s potential to induce systemic acquired resistance (sar) suggests that it may affect pathways related to disease resistance in plants

Pharmacokinetics

A study on cyanomethyl vinyl ether derivatives, which share structural similarities with the compound , predicted favorable adme properties This suggests that the compound may have good bioavailability

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antiviral properties . This suggests that the compound may have a variety of molecular and cellular effects.

Action Environment

It’s worth noting that the use of imidazolium ionic liquids, which share structural similarities with the compound , has been explored as a recyclable and reusable reaction medium that enhances the rate of reaction This suggests that the compound’s action may be influenced by the reaction environment

Safety and Hazards

Propriétés

IUPAC Name |

2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEBFFVNBQVNRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CC#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)

![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)